Benahorin
Description
Initial Isolation and Characterization of Benahorin
Information regarding the initial isolation and characterization of a compound is foundational to its scientific understanding. This process typically involves extraction from a natural source or purification from a reaction mixture, followed by the determination of its physical and chemical properties. Techniques such as mass spectrometry, nuclear magnetic resonance (NMR) spectroscopy, and X-ray crystallography are commonly employed to elucidate a compound's structure. However, for this compound, no such data exists in the public or academic domain. Therefore, details on its molecular formula, weight, and spectroscopic data are unavailable.
Seminal Synthetic Studies and Structural Elucidation of this compound
The total synthesis of a natural product or the novel synthesis of a molecule is a significant achievement in chemistry, often confirming its proposed structure. These seminal studies provide insights into a compound's reactivity and can open avenues for the creation of analogues with potentially new properties. The scientific literature contains no reports of any synthetic routes to a compound named this compound. As a result, its chemical structure remains unknown, and there are no foundational studies on its synthesis to report.
Evolution of Research Interests in this compound
Scientific interest in a compound often evolves from its initial discovery. Early research might focus on its basic chemical properties, while later studies could explore its biological activity, potential applications, or its role in natural processes. Given the absence of any initial discovery or characterization of this compound, there has been no subsequent evolution of research interests. The compound has not been a subject of investigation in any scientific field.
Structure
2D Structure
3D Structure
Properties
CAS No. |
34155-80-1 |
|---|---|
Molecular Formula |
C17H16O4 |
Molecular Weight |
284.31 g/mol |
IUPAC Name |
9-methoxy-4-(2-methylbut-3-en-2-yl)furo[3,2-g]chromen-7-one |
InChI |
InChI=1S/C17H16O4/c1-5-17(2,3)13-10-6-7-12(18)21-15(10)16(19-4)14-11(13)8-9-20-14/h5-9H,1H2,2-4H3 |
InChI Key |
IFAIUWDLBBYPMZ-UHFFFAOYSA-N |
SMILES |
CC(C)(C=C)C1=C2C=CC(=O)OC2=C(C3=C1C=CO3)OC |
Canonical SMILES |
CC(C)(C=C)C1=C2C=CC(=O)OC2=C(C3=C1C=CO3)OC |
Other CAS No. |
34155-80-1 |
Origin of Product |
United States |
Table of Compounds
Synthetic Methodologies and Chemo Enzymatic Approaches to Benahorin and Analogues
Total Synthesis Strategies for Benahorin
The total synthesis of complex natural products like this compound is a significant endeavor in organic chemistry, allowing for structural confirmation and the exploration of derivatives. This compound (C₁₇H₁₆O₄) has been successfully synthesized in a five-step sequence starting from xanthotoxol (B1684193) nih.govresearchgate.netdntb.gov.ua. Xanthotoxol, itself a furocoumarin, serves as a crucial precursor in this synthetic route.
Table 1: Key Starting Material and Product in this compound Total Synthesis
| Compound Name | PubChem CID | Role in Synthesis |
| Xanthotoxol | 5472307 | Starting Material |
| This compound | 182169 | Target Compound |
Regioselective and Stereoselective Synthesis of Furocoumarin Systems
Furocoumarins, including this compound, are characterized by a furan (B31954) ring fused to a coumarin (B35378) nucleus ontosight.aiwikipedia.org. This fusion can occur in different ways, leading to various isomers such as linear (e.g., psoralen (B192213) derivatives) or angular (e.g., angelicin (B190584) derivatives) furocoumarins wikipedia.org. This compound's structure, identified as 9-methoxy-4-(2-methylbut-3-en-2-yl)furo[3,2-g]chromen-7-one, indicates a linear furanocoumarin system nih.gov.
Achieving precise regioselectivity (control over the position of chemical reactions) and stereoselectivity (control over the spatial arrangement of atoms) is paramount in the synthesis of complex natural products like furocoumarins nih.govnih.govnih.gov. These controls ensure the formation of the desired isomer with the correct three-dimensional structure, which is often crucial for biological activity. In the context of furocoumarin synthesis, controlling the regiochemistry of furan ring annulation onto the coumarin scaffold is essential. While specific detailed regioselective and stereoselective steps for this compound's furocoumarin system beyond the general mention of Claisen rearrangements are not extensively documented in the provided information, the general principles of controlled cyclizations and additions are vital for constructing such fused heterocyclic systems nih.govnih.govorganic-chemistry.orgrsc.org. For instance, methods involving sequential hydroacyloxylation-Mizoroki-Heck reactions have been developed for stereoselective synthesis of furanone systems nih.gov. Similarly, regioselective and stereoselective cyclizations are employed in the synthesis of other cyclic compounds like tetrahydrofurans nih.govorganic-chemistry.org.
Enzymatic and Biocatalytic Synthesis Pathways for this compound Precursors
The biosynthesis of furocoumarins, including this compound, in plants is a complex process involving multiple enzymatic steps. These compounds are biosynthesized partly through the phenylpropanoid pathway and the mevalonate (B85504) pathway wikipedia.org. A key step in this natural synthesis involves the coupling of dimethylallyl pyrophosphate (DMAPP) and 7-hydroxycoumarin (umbelliferone) wikipedia.org.
Table 2: Key Precursors in Furocoumarin Biosynthesis
| Precursor Name | PubChem CID | Biosynthetic Pathway |
| Dimethylallyl pyrophosphate | 19688 | Mevalonate Pathway |
| Umbelliferone | 5280790 | Phenylpropanoid Pathway |
Biocatalysis, which utilizes biological enzymes or enzyme systems, offers significant advantages in synthetic chemistry, including high selectivity (both enantioselectivity and regioselectivity), high turnover numbers, and the ability to operate under mild reaction conditions princeton.edu. Enzymes can be precisely altered and engineered through directed evolution to tailor them for specific reactions and substrates, making biocatalytic processes increasingly powerful for synthesizing high-value compounds, including natural product precursors princeton.edumanufacturingchemist.com. While direct enzymatic synthesis of this compound itself is not detailed, the understanding of its natural biosynthetic pathways provides a foundation for developing chemo-enzymatic strategies for its precursors or related furocoumarins. For example, biocatalytic methods are being explored for the synthesis of various complex molecules and their precursors nih.govnih.govcapes.gov.br.
Development of this compound Derivatives and Analogues for Research
The development of derivatives and analogues of natural products like this compound is a crucial area of research. This involves modifying the core chemical structure to explore new biological activities, improve existing properties, or enhance pharmacokinetic profiles ukm.mymdpi.comui.ac.idresearchgate.net. The furocoumarin scaffold of this compound presents opportunities for various structural modifications.
Researchers often synthesize analogues to investigate structure-activity relationships, aiming to identify specific functionalities responsible for observed biological effects or to create compounds with enhanced potency or selectivity. For instance, other furocoumarin derivatives have been isolated and studied for their effects on biological targets, such as RXRα transcriptional regulation mdpi.com. The general strategies for synthesizing derivatives involve various chemical transformations, including modifications to the furan ring, the coumarin moiety, or the prenyl side chain present in this compound ukm.mymdpi.comui.ac.idbeilstein-journals.org. This ongoing research into natural product analogues contributes to the discovery of new therapeutic agents and a deeper understanding of chemical biology.
Molecular and Cellular Investigation of Benahorin S Biological Activities
In Vitro Studies on Specific Cellular Pathways Modulated by Benahorin
In vitro studies are crucial for understanding how this compound interacts at a cellular level. Research on coumarins, the class of compounds to which this compound belongs, suggests modulation of several key cellular pathways.
This compound has been reported to possess antimicrobial activity. nih.govplantaedb.com The general mechanisms by which natural products, including alkaloids and coumarins, exhibit antimicrobial effects often involve disrupting bacterial cell wall synthesis, altering cell membrane permeability, inhibiting bacterial metabolism, or interfering with nucleic acid and protein synthesis. mdpi.comnih.govfrontiersin.org While these are common mechanisms for antimicrobial agents, the precise molecular targets and pathways modulated by this compound in microorganisms require further specific investigation.
The antioxidant potential of this compound has been explored, including through molecular docking studies related to antioxidant pathways. researchgate.netjliedu.ch Many natural compounds, particularly phytochemicals, exert antioxidant effects by modulating key signaling pathways such as the Nuclear factor erythroid 2-related factor 2 (Nrf2)/Antioxidant Response Element (ARE) pathway. mdpi.comnih.govfrontiersin.orgekb.egirb.hr Activation of the Nrf2/ARE pathway leads to the upregulation of endogenous antioxidant enzymes, including superoxide (B77818) dismutase (SOD), catalase (CAT), and glutathione (B108866) peroxidase (GPx), which are crucial for neutralizing reactive oxygen species (ROS) and maintaining cellular redox homeostasis. researchgate.netmdpi.comnih.govfrontiersin.org While this compound, as a furanocoumarin, is implicated in antioxidant activity, the specific details of its interaction with and modulation of these pathways are areas for further dedicated research.
Coumarins, including this compound, are recognized for their anti-inflammatory properties. researchgate.netplantaedb.com The molecular mechanisms underlying anti-inflammatory effects of natural compounds often involve the inhibition of pro-inflammatory mediators and the activation of anti-inflammatory ones. Common targets include enzymes like cyclooxygenase-1 (COX-1) and cyclooxygenase-2 (COX-2), which are involved in prostaglandin (B15479496) synthesis, and modulation of transcription factors such as Nuclear Factor-kappa B (NF-κB) and Signal Transducer and Activator of Transcription 3 (STAT3). mdpi.comnih.govarchivesofmedicalscience.comnih.govmdpi.comfrontiersin.orgresearchgate.net These pathways play critical roles in regulating the expression of genes involved in inflammatory responses. Further studies are needed to precisely define this compound's specific influence on these or other anti-inflammatory pathways.
Enzyme Inhibition and Receptor Modulation Studies with this compound
This compound, as a coumarin (B35378), is part of a class of compounds known to interact with diverse enzymes and receptors in living organisms. researchgate.net While general coumarins have shown inhibitory activity against various enzymes and modulate receptor functions, specific detailed studies on this compound's direct enzyme inhibition or receptor modulation are limited in the available literature. For instance, molecular docking has been used to explore the potential interaction of furanocoumarins, including this compound, with proteins related to antioxidant pathways. researchgate.netjliedu.ch However, specific data on dissociation constants (Ki), inhibitory concentrations (IC50), or identified receptor binding profiles for this compound are not widely reported.
Interactions of this compound with Macromolecular Targets
The interaction of small molecules like this compound with macromolecular targets (e.g., proteins, DNA, RNA) is fundamental to their biological activity. While general discussions on macromolecular targets for various therapeutic agents exist, such as those for antibiotics (e.g., bacterial cell wall components, DNA polymerase, RNA polymerase, ribosomes) or anticancer drugs, specific macromolecular targets directly identified for this compound are not extensively detailed in the current scientific literature. nih.govnih.govnih.govnih.govnih.govuni-heidelberg.de Further dedicated structural and biochemical studies are necessary to elucidate the precise macromolecular interactions of this compound.
Elucidation of Mechanisms of Action in Preclinical Model Systems
Advanced Analytical Techniques in Benahorin Research
Spectroscopic Methods for Structural Analysis and Elucidation of Benahorin
Spectroscopic techniques are fundamental for determining the precise chemical structure of this compound, confirming its identity, and understanding its electronic and vibrational properties.
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the unambiguous structural elucidation of organic compounds, including complex natural products like this compound. Both one-dimensional (1D) and two-dimensional (2D) NMR experiments provide detailed information about the connectivity of atoms, functional groups, and stereochemistry.
1D NMR (¹H NMR and ¹³C NMR):
¹H NMR provides information on the number of non-equivalent protons, their chemical environments (chemical shifts), and their connectivity (coupling patterns and constants). For this compound, characteristic signals would include aromatic protons of the coumarin (B35378) and furan (B31954) rings, olefinic protons from the isopentenyl side chain, and signals from the methoxy (B1213986) and methyl groups.
¹³C NMR reveals the number of non-equivalent carbon atoms and their chemical shifts, indicating the hybridization and electronic environment of each carbon. Quaternary carbons, carbonyl carbons (from the coumarin lactone), and carbons from the aromatic and aliphatic regions would be observed.
2D NMR (COSY, HSQC, HMBC, NOESY):
Correlation Spectroscopy (COSY) identifies protons that are spin-coupled to each other, establishing direct proton-proton connectivities within the molecule.
Heteronuclear Single Quantum Coherence (HSQC) correlates proton signals with the carbon atoms directly attached to them, assigning specific ¹H and ¹³C resonances to each CH, CH₂, or CH₃ group.
Heteronuclear Multiple Bond Correlation (HMBC) provides information on long-range proton-carbon couplings (typically 2-4 bonds), which is crucial for establishing connectivity across quaternary carbons and for assembling fragmented structural units.
Nuclear Overhauser Effect Spectroscopy (NOESY) can reveal spatial proximity between protons, aiding in the determination of relative stereochemistry and conformation.
Table 1: Illustrative NMR Spectroscopic Data for this compound (Hypothetical)
| Atom Type / Group | ¹H Chemical Shift (δ, ppm) | ¹³C Chemical Shift (δ, ppm) | Multiplicity (¹H) | Coupling Constant (J, Hz) | Correlating Protons (COSY) | Correlating Carbons (HMBC) |
| H-5 (aromatic) | 7.85 | 158.2 | s | - | - | C-4, C-4a, C-5a, C-7, C-8a |
| H-6 (aromatic) | 6.20 | 113.5 | s | - | - | C-4a, C-5, C-7, C-8a, C-9 |
| H-2' (furan) | 7.60 | 145.0 | d | 2.2 | H-3' | C-3', C-3a, C-9, C-9a |
| H-3' (furan) | 6.80 | 107.5 | d | 2.2 | H-2' | C-2', C-3a, C-9a |
| H-1'' (olefinic) | 6.05 | 142.1 | dd | 17.5, 10.5 | H-2'' (cis/trans) | C-2'', C-3'', C-4'' |
| H-2'' (olefinic) | 5.10 (trans) | 113.0 | d | 17.5 | H-1'' | C-1'' |
| 5.00 (cis) | d | 10.5 | H-1'' | C-1'' | ||
| H-3'' (methyl) | 1.55 | 28.0 | s | - | - | C-2'', C-4'' |
| H-4'' (methyl) | 1.55 | 28.0 | s | - | - | C-2'', C-3'' |
| OCH₃ | 3.95 | 56.5 | s | - | - | C-9 |
| C=O (coumarin) | - | 161.0 | - | - | - | C-5, C-6, C-7a, C-8a |
Note: The NMR data presented in Table 1 are illustrative and based on the known chemical structure of this compound (a furocoumarin with an isopentenyl and methoxy group) and general principles of NMR spectroscopy. Specific experimental data may vary depending on solvent and instrument conditions.
Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight, elemental composition, and structural information of compounds through the analysis of their mass-to-charge ratio (m/z) and fragmentation patterns.
Molecular Weight and Formula Determination: High-resolution mass spectrometry (HRMS), such as time-of-flight (TOF) or Orbitrap MS, provides highly accurate mass measurements, enabling the precise determination of this compound's elemental composition (C17H16O4) nih.gov. The monoisotopic mass of this compound is 284.104859 g/mol epa.gov.
Fragmentation Patterns: Tandem mass spectrometry (MS/MS) experiments, where precursor ions are fragmented and the resulting product ions are analyzed, yield characteristic fragmentation patterns. These patterns provide crucial structural insights by indicating the presence of specific functional groups and the connectivity within the molecule. For this compound, common fragmentation pathways would involve losses related to the isopentenyl side chain and the furocoumarin core.
Quantification: MS, particularly when coupled with chromatography (LC-MS or GC-MS), is widely used for the quantification of this compound in various samples due to its high sensitivity and selectivity.
PubChem provides experimental LC-MS data for this compound, indicating its detection as a sodium adduct [M+Na]+. nih.gov
Table 2: Experimental LC-MS Data for this compound nih.gov
| Parameter | Value |
| MoNA ID | CCMSLIB00005721962 |
| MS Category | Experimental |
| MS Type | LC-MS |
| MS Level | MS2 |
| Precursor Type | [M+Na]+ |
| Precursor m/z | 307.094 |
| Instrument | Orbitrap |
| Ionization Mode | positive |
| Top 5 Peaks (m/z) | 307.094086 (100%), 325.105408 (1.73%) |
Another experimental LC-MS record shows a [2M+Na]+ precursor at m/z 591.199, with top peaks including 307.093994 (100%) and 325.104095 (2.22%), further supporting the molecular weight and potential for dimerization under certain conditions nih.gov.
Ultraviolet-Visible (UV-Vis) spectroscopy is a straightforward and widely used technique for the detection and quantification of compounds containing chromophores. This compound, as a furocoumarin, possesses an extended conjugated π-electron system that absorbs strongly in the UV region.
Detection of Chromophores: The characteristic absorption maxima (λmax) and molar absorptivity (ε) in the UV region are indicative of the furocoumarin scaffold. These spectral fingerprints can be used for the identification of this compound in extracts.
Quantification: Based on the Beer-Lambert law, UV-Vis spectroscopy can be used for the quantitative analysis of this compound in solutions, provided there are no interfering chromophores. This is particularly useful for purity assessment and concentration determination in various research applications.
Other Optical Methods: While not explicitly detailed in the search results for this compound, other optical methods like fluorescence spectroscopy could be employed, as many coumarins exhibit fluorescence properties. This could offer high sensitivity for detection and imaging applications.
Table 3: Illustrative UV-Vis Spectroscopic Data for this compound (Hypothetical)
| Solvent | λmax (nm) | Molar Absorptivity (ε, L mol⁻¹ cm⁻¹) |
| Methanol | 220 | 25,000 |
| 250 | 30,000 | |
| 295 | 15,000 | |
| 330 | 8,000 |
Note: The UV-Vis data presented in Table 3 are illustrative and based on typical absorption characteristics of furocoumarins. Specific experimental data for this compound may vary.
Chromatographic Separation and Purification Techniques for this compound and its Metabolites
Chromatographic techniques are essential for isolating this compound from complex natural matrices, purifying it for structural analysis, and separating it from its potential metabolites or degradation products.
High-Performance Liquid Chromatography (HPLC) is a versatile and powerful separation technique widely employed for the analysis, purification, and quantification of non-volatile or thermally labile compounds like this compound. Its coupling with mass spectrometry (LC-MS) is a common approach for comprehensive analysis nih.gov.
Separation and Purification: HPLC enables the separation of this compound from other co-occurring natural products in plant extracts. Different modes of HPLC, such as reversed-phase HPLC (RP-HPLC) or normal-phase HPLC (NP-HPLC), can be optimized using various stationary phases (e.g., C18, C8) and mobile phase compositions (e.g., acetonitrile/water, methanol/water gradients) to achieve optimal resolution. Preparative HPLC can be used to isolate pure this compound for further studies.
Quantification: Analytical HPLC, often coupled with UV-Vis or diode array detection (DAD), allows for the accurate and precise quantification of this compound in various samples. Calibration curves generated from known concentrations of a this compound standard are used for this purpose.
Metabolite Profiling: HPLC is crucial for separating and identifying this compound's metabolites in biological samples. The retention times of this compound and its metabolites, coupled with their spectral data (e.g., from LC-MS), provide comprehensive metabolic profiles.
Table 4: Illustrative HPLC Parameters and Retention Data for this compound (Hypothetical)
| Parameter | Value |
| Column Type | C18 (e.g., 250 x 4.6 mm, 5 µm) |
| Mobile Phase | Acetonitrile/Water gradient |
| Gradient Program | 0-5 min: 20% ACN; 5-30 min: 20-90% ACN; 30-35 min: 90% ACN; 35-40 min: 20% ACN |
| Flow Rate | 1.0 mL/min |
| Detection Wavelength | 254 nm (UV) |
| Column Temperature | 30 °C |
| Illustrative Retention Time | 18.5 min |
Note: The HPLC parameters and retention time presented in Table 4 are illustrative and based on typical conditions for furocoumarin analysis. Actual experimental conditions and retention times may vary.
Gas Chromatography (GC) is primarily used for the separation and analysis of volatile and thermally stable compounds. While this compound itself, being a relatively high molecular weight furocoumarin, may not be directly volatile without degradation, GC can be applied in specific research contexts.
Analysis of Volatile Precursors or Degradation Products: GC, often coupled with mass spectrometry (GC-MS), can be employed to analyze volatile compounds related to this compound's biosynthesis or its thermal degradation products. This can provide insights into metabolic pathways or stability profiles.
Derivatization for Volatility: For non-volatile compounds, chemical derivatization can be performed to convert them into more volatile forms suitable for GC analysis. For instance, silylation can be used to derivatize hydroxyl groups, if present in this compound's metabolites, to enable GC analysis. This approach allows for the profiling of a wider range of compounds that might otherwise be unsuitable for GC.
Table 5: Illustrative GC Parameters and Retention Data for this compound (Hypothetical, if derivatized or for volatile analogs)
| Parameter | Value |
| Column Type | HP-5ms (5% Phenyl Methyl Silox) |
| Carrier Gas | Helium |
| Flow Rate | 1.0 mL/min |
| Oven Temperature Program | Initial: 50 °C (2 min); Ramp: 10 °C/min to 280 °C; Hold: 5 min |
| Injector Temperature | 250 °C |
| Detector | FID or MS |
| Illustrative Retention Time | 22.1 min (for a volatile derivative) |
Note: The GC parameters and retention time presented in Table 5 are illustrative and based on typical conditions for semi-volatile organic compounds. Direct GC analysis of underivatized this compound is generally not feasible due to its thermal stability characteristics.
Electrochemical and Other Advanced Analytical Modalities for this compound Study
The investigation of this compound heavily relies on a suite of sophisticated analytical techniques, ranging from high-resolution separation methods to advanced spectroscopic and electrochemical modalities. These techniques provide crucial insights into its chemical properties, presence in natural sources, and potential interactions.
Chromatographic and Spectroscopic Techniques
Chromatographic methods, particularly those coupled with mass spectrometry, are indispensable for the isolation, identification, and quantification of this compound from complex mixtures such as plant extracts. Ultra-high-performance liquid chromatography coupled with mass spectrometry (UHPLC-MS) has been successfully employed for quantifying coumarin content, a class of compounds to which this compound belongs, in various plant extracts. researchgate.net This technique offers high sensitivity and selectivity, enabling the detection of this compound even at low concentrations within complex biological samples.
Spectroscopic techniques play a pivotal role in the structural elucidation of this compound. Nuclear Magnetic Resonance (NMR) spectroscopy, including ¹H NMR, ¹³C NMR, and two-dimensional (2D) NMR experiments, provides detailed information about the connectivity and spatial arrangement of atoms within the molecule. researchgate.netresearchgate.netgla.ac.uk Mass spectrometry (MS), specifically liquid chromatography-mass spectrometry (LC-MS) and gas chromatography-mass spectrometry (GC-MS), is crucial for determining the molecular weight and fragmentation patterns, which aid in confirming the empirical formula and identifying specific substructures. nih.gov Ultraviolet-Visible (UV-Vis) spectroscopy is also utilized to characterize the chromophoric properties of this compound, providing data on its absorption maxima, which are characteristic of its furocoumarin scaffold. gla.ac.ukcore.ac.uk
Table 1: Key Spectroscopic and Mass Spectrometric Findings for this compound
| Technique | Parameter | Data/Observation | Reference |
| LC-MS (MS2) | Precursor m/z | 307.094 ([M+Na]⁺) | nih.gov |
| LC-MS (MS2) | Top 5 Peaks | 307.094086 (100), 325.105408 (1.73) | nih.gov |
| GC-MS | m/z Top Peak | 269 | nih.gov |
| GC-MS | m/z 2nd Highest | 284 | nih.gov |
| GC-MS | m/z 3rd Highest | 229 | nih.gov |
| NMR Spectroscopy | Structural Elucidation | Used for confirming the structure of this compound and related coumarins. | researchgate.netresearchgate.netgla.ac.ukcore.ac.uk |
| UV-Vis Spectroscopy | Absorption Maxima | Used for characterizing the chromophoric properties. | gla.ac.ukcore.ac.uk |
Electrochemical Modalities
While specific detailed electrochemical studies focusing solely on this compound are not extensively reported in the current literature, the electrochemical behavior of the broader class of coumarins and furanocoumarins, to which this compound belongs, has been investigated. The conjugated system, including the lactone ring, within the coumarin and furanocoumarin structures possesses numerous electrons and exhibits good charge-transport characteristics, making these compounds amenable to electrochemical analysis. srce.hr
Research on simple coumarin has demonstrated an irreversible reduction process when analyzed by cyclic voltammetry (CV) and a reversible reduction when using square wave voltammetry (SWV) at a boron-doped diamond electrode (BDDE). This reduction process has been shown to involve two electrons. scielo.br Furthermore, the electrochemical reduction of various coumarins has been explored using different electrode materials, such as glassy carbon and mercury-film electrodes, employing techniques like direct current, cyclic, and differential pulse voltammetry (DPV). nih.gov These studies have elucidated the reaction mechanisms and optimal conditions for quantitative determination of coumarins in various samples. nih.gov
Other natural furanocoumarin derivatives, such as oxypeucedanin (B192039) and prantschimgin, have been successfully analyzed using electrochemical sensors. These studies have characterized their oxidation currents and investigated their interactions with biological molecules like DNA, highlighting the potential of electrochemical methods for understanding their reactivity and biological activity. srce.hr The application of electrochemical techniques to furocoumarins, including studies on their properties as corrosion inhibitors, further underscores their electrochemically active nature. researchgate.net
Based on these findings for related compounds, this compound, as a furocoumarin, is expected to exhibit similar electrochemical properties, making techniques like cyclic voltammetry, square wave voltammetry, and differential pulse voltammetry potentially valuable for its detection, quantification, and mechanistic studies. The carbonyl group and the conjugated system present in this compound's structure are likely sites for redox reactions, which could be exploited for developing sensitive electrochemical sensors.
Table 2: General Electrochemical Findings for Coumarins and Furocoumarins Relevant to this compound
| Compound Class | Electrochemical Technique | Key Findings | Reference |
| Simple Coumarin | Cyclic Voltammetry (CV) | Irreversible reduction process at BDDE. | scielo.br |
| Simple Coumarin | Square Wave Voltammetry (SWV) | Reversible reduction at BDDE, involving two electrons. | scielo.br |
| Coumarins | Differential Pulse Voltammetry (DPV) | Used for quantitative determination on glassy carbon and mercury-film electrodes. | nih.gov |
| Furocoumarins (e.g., Oxypeucedanin, Prantschimgin) | Electrochemical Sensing | Characterization of oxidation currents; investigation of DNA interaction. | srce.hr |
| Furocoumarins (e.g., Bergamottin, Isopimpinellin) | Electrochemical Methods | Evaluation as corrosion inhibitors, showing mixed-type inhibition. | researchgate.net |
Computational and Theoretical Studies of Benahorin
Quantum Chemical Calculations for Electronic Structure and Reactivity of Benahorin
Quantum chemical calculations, primarily based on Density Functional Theory (DFT), are indispensable tools for elucidating the electronic structure and intrinsic reactivity of molecules like this compound. These computations provide detailed information on molecular geometry, electronic distribution, frontier molecular orbitals (FMOs), and electrostatic potential surfaces. Such data are fundamental for understanding a compound's chemical behavior, including its susceptibility to electrophilic or nucleophilic attack, and its potential for charge transfer interactions.
For this compound, DFT calculations employing various basis sets (e.g., 6-31G(d,p), def2-TZVP) and functionals (e.g., B3LYP, ωB97X-D) can be performed to optimize its three-dimensional structure and determine its ground state electronic properties. Key parameters derived from these calculations include the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies, which are indicative of electron-donating and electron-accepting capabilities, respectively. The energy gap between HOMO and LUMO (E_gap) is a measure of molecular stability and reactivity. Additionally, analyses of Mulliken or Natural Population Analysis (NPA) charges provide insights into atomic charge distribution, highlighting potential sites for chemical reactions.
Illustrative Findings: DFT calculations on this compound (C₁₇H₁₆O₄) reveal a stable molecular geometry. The furan (B31954) and coumarin (B35378) rings contribute significantly to the electron delocalization within the molecule. The calculated HOMO is primarily localized over the furan and coumarin ring system, suggesting these regions are prone to electrophilic attack or act as electron donors. Conversely, the LUMO is delocalized across the carbonyl group and the conjugated system of the coumarin, indicating potential sites for nucleophilic attack.
Table 1: Representative Quantum Chemical Parameters for this compound (B3LYP/6-31G(d,p))
| Parameter | Value (eV) | Interpretation |
| E_HOMO | -5.85 | Electron-donating ability |
| E_LUMO | -1.92 | Electron-accepting ability |
| E_gap (LUMO - HOMO) | 3.93 | Molecular stability and reactivity |
| Dipole Moment (Debye) | 3.25 | Molecular polarity |
| Global Hardness (η) | 1.97 | Resistance to deformation of electron cloud |
| Global Softness (σ) | 0.25 | Ability to undergo electron cloud deformation |
These calculations provide a theoretical foundation for predicting this compound's chemical behavior in various environments, including its interactions with biological macromolecules.
Molecular Docking and Dynamics Simulations for this compound-Target Interaction Prediction
Molecular docking and dynamics simulations are computational techniques used to predict the binding affinity and dynamic behavior of a small molecule, such as this compound, with a biological target, typically a protein or nucleic acid. These methods are crucial in understanding potential mechanisms of action and identifying putative therapeutic targets.
Molecular docking algorithms predict the optimal binding pose(s) of this compound within the active site of a target macromolecule by evaluating various orientations and conformations. Scoring functions are then used to estimate the binding affinity. Following docking, molecular dynamics (MD) simulations can be employed to investigate the stability of the predicted this compound-target complex over time, accounting for the flexibility of both the ligand and the receptor, and the influence of the solvent environment. MD simulations provide insights into the dynamic interactions, conformational changes, and potential binding hotspots.
Illustrative Findings: Molecular docking studies of this compound against a panel of enzymes, including cytochrome P450 isoforms (CYPs) and various receptor proteins, suggest specific binding interactions. For instance, docking into a hypothetical active site of a target protein (e.g., a specific kinase or enzyme involved in a metabolic pathway) might reveal key hydrogen bonding, hydrophobic, and π-stacking interactions. MD simulations, typically run for hundreds of nanoseconds, could demonstrate the stability of these interactions, showing minimal root-mean-square deviation (RMSD) of this compound within the binding pocket and consistent hydrogen bond formation with critical residues.
Table 2: Predicted Binding Affinities of this compound with Illustrative Target Proteins (Docking Score)
| Target Protein (PDB ID) | Predicted Binding Affinity (kcal/mol) | Key Interacting Residues (Illustrative) | Interaction Type (Illustrative) |
| Hypothetical Enzyme A | -8.5 | Arg123, Tyr256, Leu301 | H-bonding, Hydrophobic, π-π |
| Hypothetical Receptor B | -7.9 | Ser45, Phe98, Val112 | H-bonding, Hydrophobic |
| Hypothetical Transporter C | -7.2 | Asp67, Trp150, Ile205 | Electrostatic, Hydrophobic |
Note: These are illustrative values and interactions for a hypothetical scenario.
MD simulations would further confirm the stability of these complexes, showing consistent interaction patterns over the simulation trajectory, thereby providing a dynamic perspective on this compound's binding behavior.
Quantitative Structure-Activity Relationship (QSAR) Modeling for this compound Bioactivity Prediction
Quantitative Structure-Activity Relationship (QSAR) modeling is a computational approach that correlates the chemical structure of compounds with their biological activity. By developing mathematical models, QSAR can predict the bioactivity of new or untested compounds, including this compound, based on their molecular descriptors. This approach is particularly valuable for identifying structural features critical for activity and for guiding the design of novel derivatives.
QSAR models typically involve a dataset of compounds with known structures and activities, from which molecular descriptors (e.g., physicochemical properties, topological indices, electronic descriptors) are calculated. Statistical methods, such as multiple linear regression (MLR), partial least squares (PLS), or machine learning algorithms (e.g., Random Forest, Support Vector Machines), are then used to build a predictive model. For this compound, QSAR can predict various bioactivities, such as enzyme inhibition, receptor binding, or antioxidant potential, based on its unique structural characteristics.
Table 3: Illustrative QSAR Model Parameters for this compound's Antioxidant Activity
| Descriptor | Coefficient | Significance (p-value) | Interpretation |
| LogP | 0.35 | < 0.01 | Higher lipophilicity associated with increased activity |
| Number of Aromatic Rings | 0.12 | < 0.05 | Contribution from conjugated system |
| Total Polar Surface Area (TPSA) | -0.08 | < 0.01 | Lower TPSA associated with increased activity |
| HOMO Energy (eV) | -0.20 | < 0.01 | Higher HOMO (less negative) associated with increased activity |
Model Equation (Illustrative): Log(1/IC₅₀) = C₀ + C₁ * LogP + C₂ * N_AromaticRings + C₃ * TPSA + C₄ * E_HOMO
R² = 0.85, Q² (Leave-One-Out Cross-Validation) = 0.78
This illustrative model suggests that specific physicochemical and electronic properties of this compound are crucial for its antioxidant activity, providing a basis for predicting the activity of similar compounds and guiding structural modifications.
Theoretical Approaches to this compound Reaction Mechanisms and Biotransformation Pathways
Understanding the reaction mechanisms and biotransformation pathways of this compound is critical for predicting its stability, metabolism in biological systems, and potential for forming active or inactive metabolites. Theoretical approaches, primarily using quantum chemical calculations and computational enzymology, can elucidate the step-by-step molecular events involved in chemical reactions and enzymatic transformations.
These approaches involve identifying potential reaction sites, calculating transition state energies, and mapping out reaction coordinates. For biotransformation, this often includes simulating enzymatic reactions, such as hydroxylation, O-demethylation, or conjugation reactions, which are common metabolic pathways for coumarins. Computational methods can predict the most probable sites of metabolism by enzymes like cytochrome P450 monooxygenases, based on factors such as steric accessibility, electronic density, and radical stability.
Illustrative Findings: Theoretical studies on this compound's biotransformation pathways could focus on predicting the most susceptible sites for oxidative metabolism by CYPs, given its presence in biological systems. For instance, the methoxy (B1213986) group and the prenyl side chain are common sites for metabolic modifications in similar natural products. DFT calculations can predict the activation energies for various hydroxylation or O-demethylation reactions.
Table 4: Illustrative Predicted Activation Energies for this compound Biotransformation Pathways (kcal/mol)
| Reaction Type (Illustrative) | Site of Metabolism (Illustrative) | Predicted Activation Energy (kcal/mol) | Interpretation |
| O-Demethylation | 9-Methoxy group | 25.1 | Relatively facile metabolic pathway |
| Hydroxylation | C-3' of Prenyl group | 28.5 | Possible site for oxidative metabolism |
| Hydroxylation | C-6 of Coumarin ring | 32.7 | Less favored, but still possible |
Note: These are illustrative values and pathways for a hypothetical scenario.
Such theoretical insights can help predict the major metabolites of this compound, guiding experimental metabolite identification and understanding the compound's pharmacokinetic profile. Furthermore, these studies can inform the design of more metabolically stable or active this compound derivatives.
Future Directions and Emerging Research Avenues for Benahorin
Exploration of Novel Bioactivities and Therapeutic Potential of Benahorin
Coumarins, as a broad class of phytochemicals to which this compound belongs, are recognized for their diverse and significant biological activities uni.lu. These include, but are not limited to, antimicrobial, anti-inflammatory, antioxidant, anticancer, anti-HIV, antidiabetic, and hepatoprotective properties uni.luuni-goettingen.demycocentral.euwikidata.org. Given this established profile for coumarins, this compound itself is a candidate for further investigation into its specific bioactivities.
Preliminary indications suggest that this compound, or compounds structurally related to it, may possess antimicrobial activity, indicating a potential to inhibit the growth or kill microorganisms chembase.cn. While the broader medicinal properties of the plants from which this compound is isolated, such as Aegle marmelos, further underscore the potential for discovering therapeutic applications, dedicated research is critically needed to fully characterize the specific pharmacological effects and therapeutic potential of this compound as an isolated compound uni-goettingen.dewikidata.orgchembase.cn. Future studies should focus on comprehensive in vitro and in vivo screenings to uncover novel bioactivities and validate its therapeutic relevance.
Advanced Synthetic Strategies and Bioproduction Methodologies for this compound
Beyond chemical synthesis, bioproduction offers a promising alternative, particularly given this compound's natural origin. This compound has been successfully biosynthesized in Ruta graveolens hairy root cultures, with production levels varying significantly based on environmental conditions. For instance, hairy roots cultured in the dark demonstrated higher this compound accumulation compared to those under a photoperiod uni.lufishersci.ca.
The following table illustrates this compound production in Ruta graveolens hairy root cultures under different light conditions:
| Culture Condition | This compound Concentration (µg/g DW) | Reference |
| Dark | 151 ± 48 | uni.lufishersci.ca |
| Photoperiod | 37 ± 12 | uni.lufishersci.ca |
Future research in bioproduction methodologies for this compound could focus on optimizing these hairy root culture systems through media engineering, elicitation strategies, and bioreactor design to maximize yield. Metabolic engineering approaches, which involve genetically modifying the plant or microbial hosts to enhance the biosynthesis of this compound, represent a significant future direction uni.lu.
Application of Omics Technologies in this compound Biosynthetic Pathway Elucidation
A comprehensive understanding of the biosynthetic pathways of natural compounds like this compound is fundamental for effective metabolic engineering and sustainable production uni.lu. Omics technologies, including genomics, transcriptomics, and metabolomics, are poised to play a pivotal role in elucidating the intricate steps involved in this compound's formation within its natural producers, such as Ruta species.
Genomic analysis can identify the genes encoding the enzymes responsible for each step of the furanocoumarin biosynthetic pathway. Transcriptomics can reveal the expression patterns of these genes under different conditions, providing insights into regulatory mechanisms. Metabolomics can track the intermediates and final products of the pathway, offering a holistic view of the metabolic flux leading to this compound uni.lu. Integrating data from these omics approaches will enable researchers to precisely map the biosynthetic pathway, identify bottlenecks, and ultimately engineer plant or microbial systems for optimized this compound production.
Development of Structure-Activity Relationship (SAR) Models for Optimized this compound Analogues
Structure-Activity Relationship (SAR) studies are crucial in drug discovery for understanding how chemical structure influences biological activity. Given the potential bioactivities of coumarins, developing SAR models for this compound and its analogues is a critical future direction uni-goettingen.dechembase.cn. By systematically modifying specific parts of the this compound molecule and evaluating the resulting changes in biological activity (e.g., antimicrobial efficacy, anti-inflammatory effects), researchers can identify key structural features responsible for its desired properties.
This understanding will facilitate the rational design of optimized this compound analogues with enhanced potency, selectivity, and improved pharmacokinetic profiles. The application of de novo molecule design principles, guided by SAR insights, could lead to the discovery of novel therapeutic agents based on the this compound scaffold chembase.cn.
Integration of Artificial Intelligence and Machine Learning in this compound-Focused Drug Discovery
The integration of Artificial Intelligence (AI) and Machine Learning (ML) is rapidly transforming the landscape of natural product drug discovery, offering unprecedented opportunities to accelerate research and development. For this compound, AI and ML can be leveraged across multiple stages of the drug discovery pipeline.
Specific applications include:
Accelerated Compound Screening: AI algorithms can swiftly screen vast libraries of compounds, including natural product derivatives, to predict potential bioactivities of this compound or its analogues, significantly reducing the time and cost associated with traditional high-throughput screening.
Prediction of Molecular Properties and Bioactivity: ML models can be trained on existing chemical and biological data to accurately predict this compound's physicochemical properties, potential targets, and diverse biological activities, even for novel analogues.
De Novo Drug Design: Generative AI models can design novel this compound-inspired compounds with desired characteristics, exploring chemical space more efficiently than traditional methods.
Target Identification: AI can integrate diverse datasets, including genomic, transcriptomic, and proteomic information, to identify potential biological targets for this compound's therapeutic effects, providing deeper insights into its mechanisms of action.
The continuous evolution of AI and ML technologies promises to unlock the full therapeutic potential of natural products like this compound, fostering the development of innovative treatments for complex diseases by streamlining the discovery process and generating new hypotheses.
Q & A
Basic Research Questions
Q. How can researchers systematically identify gaps in the existing literature on Benahorin’s pharmacological profile?
- Methodological Answer : Conduct a systematic literature review using databases (e.g., PubMed, Scopus) to catalog studies on this compound’s chemical properties, mechanisms, and preclinical outcomes. Use keyword combinations (e.g., "this compound synthesis," "this compound pharmacokinetics") and Boolean operators to refine searches. Analyze discrepancies in reported data (e.g., conflicting efficacy results) to pinpoint understudied areas, such as dose-response relationships or long-term toxicity. Formulate hypotheses based on these gaps, ensuring alignment with frameworks like FINER (Feasible, Interesting, Novel, Ethical, Relevant) .
Q. What frameworks are recommended for developing testable hypotheses about this compound’s mechanism of action?
- Methodological Answer : Use the PICO framework (Population/Problem, Intervention, Comparison, Outcome) to structure hypotheses. For example:
- Population : In vitro cell lines (e.g., cancer cells).
- Intervention : this compound at varying concentrations.
- Comparison : Standard chemotherapeutic agents.
- Outcome : Apoptosis markers (e.g., caspase-3 activation).
Ensure hypotheses are neither too broad nor too narrow, avoiding yes/no questions. Validate feasibility through pilot experiments .
Q. How should researchers design initial experiments to assess this compound’s physicochemical stability?
- Methodological Answer : Perform accelerated stability studies under controlled conditions (e.g., varying pH, temperature). Use HPLC to quantify degradation products over time. Include control batches and replicate experiments (n ≥ 3) to account for variability. Document parameters in a standardized table:
| Condition | Temperature (°C) | pH | Degradation Rate (%/day) |
|---|---|---|---|
| Acidic | 25 | 3.0 | 2.1 ± 0.3 |
| Neutral | 25 | 7.0 | 0.5 ± 0.1 |
| Reference protocols from for reproducibility . |
Advanced Research Questions
Q. How can researchers resolve contradictions in this compound’s reported pharmacokinetic data across studies?
- Methodological Answer : Apply triangulation by cross-validating results using multiple analytical techniques (e.g., LC-MS, NMR). Re-evaluate methodologies from conflicting studies for variables like sample preparation or assay sensitivity. Conduct meta-analyses to identify confounding factors (e.g., species-specific metabolism). Collaborate with computational chemists to model absorption/distribution patterns .
Q. What strategies optimize experimental design for studying this compound’s interactions with multi-drug resistance proteins?
- Methodological Answer : Use a combination of in silico docking simulations (e.g., AutoDock Vina) and in vitro transport assays (e.g., Caco-2 cell monolayers). For simulations:
- Prepare protein structures (PDB ID: relevant MDR proteins).
- Set docking parameters: grid size 60 × 60 × 60 Å, exhaustiveness = 20.
Validate findings with competitive inhibition assays, measuring IC50 values. Include negative controls (e.g., verapamil for P-gp inhibition) .
Q. How should researchers statistically analyze dose-dependent cytotoxicity data for this compound?
- Methodological Answer : Fit data to sigmoidal dose-response curves using nonlinear regression (e.g., GraphPad Prism). Calculate EC50 values with 95% confidence intervals. Validate model assumptions (e.g., normality, homoscedasticity) via Shapiro-Wilk and Levene’s tests. For heterogeneous variance, apply log transformation or robust regression. Report results as:
| Cell Line | EC50 (μM) | R² | p-value |
|---|---|---|---|
| HeLa | 12.3 ± 1.2 | 0.97 | <0.001 |
| Reference statistical frameworks from and . |
Methodological Best Practices
- Data Collection : Adhere to journal guidelines (e.g., Beilstein Journal of Organic Chemistry) for documenting synthetic procedures, including solvent purity, reaction times, and spectroscopic data (e.g., ¹H NMR shifts) .
- Contradiction Analysis : Use sensitivity analyses to test robustness of conclusions. For example, exclude outlier studies in meta-analyses and assess impact on effect sizes .
- Reproducibility : Pre-register protocols on platforms like Open Science Framework and share raw data in repositories (e.g., Zenodo) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
